Product packaging for 3-Methylindan-5-ol(Cat. No.:CAS No. 20294-37-5)

3-Methylindan-5-ol

Cat. No.: B11925033
CAS No.: 20294-37-5
M. Wt: 148.20 g/mol
InChI Key: DGABSSAOKQLLFS-UHFFFAOYSA-N
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Description

3-Methylindan-5-ol is a high-purity organic compound of interest in various chemical and pharmaceutical research fields. It is supplied as a For Research Use Only (RUO) material, intended solely for laboratory research and development purposes. This product is not intended for diagnostic or therapeutic uses, or for application to humans or animals. Researchers are encouraged to consult the scientific literature for potential applications and to determine the specific suitability of this compound for their projects. Specific properties, mechanisms of action, and detailed applications for this compound are not provided here and should be verified by the researcher prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B11925033 3-Methylindan-5-ol CAS No. 20294-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20294-37-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C10H12O/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-7,11H,2-3H2,1H3

InChI Key

DGABSSAOKQLLFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=C(C=C2)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Methylindan 5 Ol and Its Analogs

Reaction Mechanisms Involving Indanol Derivatives

The reactions of indanol derivatives can proceed through various mechanisms, with the formation of carbocation intermediates being a key pathway in several important transformations.

Role of Carbocation Intermediates in Indane Ring Systems

Carbocation intermediates are pivotal in several reactions involving indanol derivatives, particularly in acid-catalyzed processes. The stability of the potential carbocation plays a crucial role in determining the reaction pathway and the structure of the resulting products.

One of the primary reactions where carbocation intermediates are significant is the acid-catalyzed dehydration of indanols to form indenes. researchgate.netlibretexts.org In this reaction, the hydroxyl group is protonated by a strong acid, forming an alkyloxonium ion, which is a good leaving group. libretexts.org Departure of a water molecule results in the formation of a secondary carbocation at the carbon atom that was previously bonded to the hydroxyl group. youtube.comdoubtnut.comdoubtnut.com This carbocation can then undergo elimination of a proton from an adjacent carbon atom to form a double bond, yielding an indene (B144670). libretexts.org The stability of the carbocation intermediate influences the facility of the dehydration process.

Friedel-Crafts reactions involving indanol derivatives can also proceed through carbocation or carbocation-like intermediates. For instance, the reaction of 3-indolylmethanols with Ga(OTf)₃ as a catalyst is proposed to generate an indolium ion intermediate, which then reacts with another nucleophile in a Friedel-Crafts type reaction. beilstein-journals.org This demonstrates the potential for the hydroxyl group in an indanol, upon activation, to generate a reactive cationic species that can participate in carbon-carbon bond-forming reactions. beilstein-journals.orgnih.gov The regioselectivity of such reactions on the indan (B1671822) ring is influenced by the directing effects of the existing substituents. nih.gov

It is important to note that the stability of the carbocation can lead to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. youtube.com In the context of the indane ring system, the rigidity of the fused ring structure may limit the scope of such rearrangements compared to more flexible acyclic systems.

Reaction TypeIntermediateKey Features
Acid-Catalyzed DehydrationSecondary CarbocationProtonation of the hydroxyl group, loss of water, and subsequent elimination to form an indene. researchgate.netlibretexts.org
Friedel-Crafts AlkylationAcylium Ion / Carbocation-likeActivation of the alcohol to form a reactive electrophile that undergoes aromatic substitution. beilstein-journals.orgnih.gov

Stereochemical Aspects of Indanol Reactions

The stereochemistry of reactions involving the indanol framework is a critical aspect, influenced by the rigid, fused-ring structure of the indan system. This rigidity imparts a degree of stereocontrol in various transformations.

Diastereoselectivity in Cycloaddition Reactions Leading to Indanol Derivatives

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of cyclic systems with controlled stereochemistry. wikipedia.orgwikipedia.org The synthesis of indanol derivatives through these pathways can exhibit high diastereoselectivity.

The Diels-Alder reaction, a [4+2] cycloaddition, provides a reliable method for forming six-membered rings, and its intramolecular variant can be employed to construct the fused ring system of indan derivatives. wikipedia.orgprinceton.edu The stereochemical outcome of these reactions is governed by the geometry of the transition state, with the endo rule often predicting the major diastereomer. mdpi.com The diastereoselectivity can be influenced by the choice of dienophile, diene, and the use of Lewis acid catalysts. rsc.orgnih.gov

1,3-Dipolar cycloadditions are another important class of reactions for synthesizing heterocyclic rings, which can be precursors to or incorporated into indanol frameworks. wikipedia.orgmdpi.com These reactions involve a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org The diastereoselectivity of these reactions is often high and can be controlled by the stereochemistry of the starting materials and the reaction conditions. nih.govmdpi.com For instance, the reaction of a chiral nitrone with an alkene can lead to the formation of isoxazolidines with a high degree of stereocontrol, which can then be further transformed into amino alcohol derivatives. mdpi.com

Cycloaddition TypeReactantsKey Stereochemical Feature
Diels-AlderDiene and DienophileFormation of a six-membered ring with stereocenters controlled by the endo transition state. wikipedia.orgmdpi.com
1,3-Dipolar Cycloaddition1,3-Dipole and DipolarophileConstruction of a five-membered heterocyclic ring with diastereoselectivity influenced by the reactants' stereochemistry. wikipedia.orgmdpi.com

Stereocontrol in Ring-Puckering Conformations of Substituted Indans

The five-membered ring of the indan system is not planar and exists in puckered conformations. The substituents on the ring influence the preferred conformation, which in turn can affect the stereochemical outcome of reactions.

Studies on substituted indans, including (S)-1-indanol, have shown that these molecules possess two primary ring puckering conformations. acs.orgnih.gov The conformation where the substituent occupies a pseudo-equatorial position is generally more stable and, therefore, more abundant than the conformation with a pseudo-axial substituent. acs.orgnih.gov For 1-substituted indans, the pseudo-equatorial conformation is approximately four times more abundant. acs.orgnih.gov In a hydrogen-bonding solvent like DMSO, the pseudo-equatorial substituent conformation for 1-indanol (B147123) accounts for 77% of the population. acs.orgnih.gov

This conformational preference is a result of minimizing steric interactions and can play a significant role in directing the approach of reagents in a chemical reaction, thereby influencing the diastereoselectivity. The specific conformation of the indan ring can dictate the facial selectivity of an attack on a prochiral center within the molecule.

Substituent PositionPreferred ConformationApproximate Abundance
1-PositionPseudo-equatorial~77-80% acs.orgnih.gov
1-PositionPseudo-axial~20-23% acs.orgnih.gov

Derivatization Strategies for Indanol Frameworks

The indanol framework can be readily derivatized to introduce new functional groups and construct more complex molecular architectures. A common strategy involves the transformation of the hydroxyl group or reactions on the indan ring itself.

Formation of Fused Heterocyclic Indanol Derivatives, such as Indanopyrazoline and Indanopyrazole

A versatile strategy for the derivatization of indanols involves their oxidation to the corresponding indanones, which can then serve as precursors for the synthesis of fused heterocyclic systems.

The reaction of an indanone with hydrazine (B178648) or its derivatives is a well-established method for the synthesis of pyrazoles and pyrazolines. researchgate.netthepharmajournal.com For example, the condensation of a 1-indanone (B140024) with hydrazine hydrate (B1144303) in the presence of a suitable catalyst can lead to the formation of an indanopyrazoline. thepharmajournal.com This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. libretexts.org

Furthermore, aryl pyrazole-indanone hybrids can be synthesized via a Knoevenagel condensation of a pyrazole-4-carbaldehyde with a 1-indanone. rasayanjournal.co.in This demonstrates the utility of the indanone, derived from the indanol, as a building block for more complex heterocyclic structures. The reaction of chromone (B188151) derivatives with hydrazines to form pyrazoles is another example of building fused heterocyclic systems, which could be conceptually applied to indanone derivatives. nih.gov

HeterocyclePrecursorReagents
IndanopyrazolineIndanoneHydrazine hydrate thepharmajournal.com
IndanopyrazoleIndanoneSubstituted hydrazines, followed by oxidation organic-chemistry.org
Aryl Pyrazole-Indanone Hybrid1-Indanone5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, NaOH rasayanjournal.co.in

Introduction of Diverse Substituents via Specific Interconversions for Indanol and Indanone Building Blocks

The functionalization of the indane core is crucial for creating a wide array of molecular derivatives for various applications, including drug discovery. d-nb.info The strategic interconversion of functional groups on indanol and indanone building blocks allows for the synthesis of diverse analogs from a common intermediate. d-nb.info

A key strategy involves the use of highly chemoselective reactions that target one functional group in the presence of others. For instance, research has demonstrated the utility of a keto-ester indanone as a versatile springboard for generating a variety of indan-based structures. d-nb.info Starting from a phenolic indanone, methylation with dimethylsulfate can reliably produce a key keto-ester intermediate in high yield (e.g., 90%). d-nb.info This intermediate serves as a central hub from which numerous other building blocks can be accessed through selective transformations. d-nb.info

One notable example is the chemoselective reduction of an ester in the presence of a ketone, a challenging transformation that can be achieved using specific methodologies. d-nb.info Another powerful transformation is the benzylic oxidation of a methyl group to an aldehyde, which provides a handle for further chemical modifications. d-nb.info These selective interconversions highlight the flexibility of the indanone scaffold in generating a library of compounds with diverse functionalities. d-nb.info

Examples of Chemoselective Interconversions from an Indanone Intermediate
Starting MaterialReagent/ConditionTransformationProduct TypeReference
Phenolic IndanoneDimethylsulfateMethylation of PhenolKeto-ester Indanone d-nb.info
Keto-ester IndanoneFujioka's Reduction Methodology (adapted)Selective Ester ReductionKeto-alcohol Indanone d-nb.info
Benzylic Methyl IndanoneBenzylic Oxidation ConditionsBenzylic Methyl to Aldehyde OxidationAldehyde-ketone Indanone d-nb.info

Reactivity of Photoremovable Protecting Groups Relevant to Indanols

Controlling the reactivity of functional groups is a cornerstone of modern organic synthesis. For molecules like 3-methylindan-5-ol, the hydroxyl group is a key site for modification. Photoremovable protecting groups (PPGs), also known as photocleavable or caging groups, offer precise spatiotemporal control over the release of the free alcohol. researchgate.netresearchgate.netscielo.org.za This is achieved by masking the hydroxyl group with a moiety that can be cleaved upon irradiation with light of a specific wavelength. researchgate.net

The efficacy of a PPG is determined by several factors, including its absorption wavelength, quantum yield for release (Φrel), and the stability of the protected compound and photoproducts. researchgate.net Ideally, a PPG should absorb light at wavelengths above 300 nm to avoid potential damage to biological systems. researchgate.netresearchgate.net The product of the quantum yield and the molar absorption coefficient (Φrelε) is a measure of the PPG's efficiency in releasing the substrate upon irradiation. researchgate.net

A widely used class of PPGs for protecting alcohols are those based on the ortho-nitrobenzyl scaffold. researchgate.netdntb.gov.ua The general mechanism involves an intramolecular photoreaction upon UV irradiation, leading to the release of the alcohol and the formation of an ortho-nitrosobenzaldehyde byproduct. researchgate.net The rate and efficiency of this release can be tuned by modifying the substituents on the aromatic ring of the PPG. dntb.gov.ua For an indanol, the hydroxyl group can be protected by forming an ether or carbonate linkage with the PPG. dntb.gov.ua This "caged" indanol remains inert until light is applied, at which point the active, free hydroxyl group is regenerated.

Key Properties of Ideal Photoremovable Protecting Groups (PPGs) for Alcohols
PropertyDescriptionImportanceReference
Excitation WavelengthShould be >300 nmMinimizes damage to biological systems and avoids absorption by cellular components. researchgate.netresearchgate.net
Quantum Yield (Φrel)High efficiency of substrate release per photon absorbed (ideally >0.10).Ensures rapid and complete deprotection with minimal light exposure. researchgate.netresearchgate.net
Chemical StabilityThe protected compound must be stable under physiological or reaction conditions before photolysis.Prevents premature release of the active molecule, ensuring low background activity. researchgate.netscielo.org.za
Clean PhotoreactionPhotoproducts should be non-toxic and not interfere with the system under study.Ensures that observed effects are due to the released substrate, not the byproducts. researchgate.net
SolubilityBoth the caged compound and photoproducts should be soluble in the relevant medium (e.g., water for biological systems).Crucial for practical application in various experimental settings. scielo.org.zaresearchgate.net

Decarboxylation Reactions in Related Thianaphthalene Systems

Thianaphthalenes, or benzothiophenes, are sulfur-containing aromatic heterocycles analogous to naphthalene. The decarboxylation of carboxylic acids attached to these ring systems is a key transformation for removing a carbon atom from the molecular framework. wikipedia.org This reaction, which releases carbon dioxide (CO₂), can be promoted by thermal, chemical, or enzymatic means. researchgate.netwikipedia.org

The ease of decarboxylation of aromatic carboxylic acids often depends on the stability of the carbanion intermediate formed upon CO₂ loss. youtube.com In systems related to thianaphthalenes, such as thiophene-2-carboxylic acid, decarboxylation can be challenging compared to other five-membered heterocycles like furan-2-carboxylic acid. youtube.com However, the reaction can be facilitated under specific conditions. For example, enzymatic decarboxylation of benzothiophene-2-carboxylic acid has been demonstrated using engineered enzymes from the UbiD family of decarboxylases. researchgate.net

Chemical methods have also been developed. A bromination/decarboxylation sequence has been reported for 3-methylthiophene-2-carboxylic acid, where treatment with bromine leads to the formation of a tribromide product with concomitant loss of the carboxyl group. beilstein-journals.orgbeilstein-journals.org Furthermore, the hydrolysis of ester precursors followed by heating in the presence of acid is a common laboratory method for effecting decarboxylation in the synthesis of thiophene (B33073) derivatives. google.comresearchgate.net These examples from closely related benzothiophene (B83047) and thiophene systems provide a strong basis for understanding the potential decarboxylation pathways applicable to thianaphthalene carboxylic acids.

Computational and Spectroscopic Investigations of Indanol Structures

Quantum Chemical Studies on Conformational Landscapes

Understanding the various three-dimensional arrangements (conformations) that a molecule can adopt is crucial for predicting its physical and chemical properties. Quantum chemical methods are indispensable tools for exploring these conformational landscapes.

Density Functional Theory (DFT), particularly methods like B3LYP, and Møller–Plesset Perturbation Theory (MP2) are widely employed to calculate the ground-state geometries of organic molecules, including indanol derivatives researchgate.netresearchgate.netacs.org. These methods provide optimized molecular structures by minimizing the total electronic energy. For 3-Methylindan-5-ol, such calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its most stable equilibrium geometry. Studies on related compounds like 2-indanol (B118314) and cis-1,3-indanediol have utilized these techniques to determine their lowest-energy conformers researchgate.netacs.org. The application of these methods to this compound would allow for the precise mapping of its potential energy surface, revealing the preferred spatial arrangement of its atoms.

The five-membered ring in indane structures is not planar but adopts puckered conformations, analogous to the chair and boat conformations in cyclohexane, though with distinct modes of deformation. Methods like the Cremer-Pople puckering coordinates are used to quantitatively describe these deviations from planarity chemrxiv.orgsmu.edu. For substituted indans, such as this compound, the puckering of the five-membered ring influences the orientation of substituents, leading to different stereoisomers or conformers. For instance, in substituted indans, ring puckering often results in a pseudoequatorial or pseudoaxial orientation of substituents, with the pseudoequatorial conformation typically being more energetically favored researchgate.netacs.org.

Intramolecular Interactions and Stability Analysis

The hydroxyl group (-OH) in indanol derivatives is capable of forming intramolecular hydrogen bonds (IAHB), which can significantly impact conformational stability. In 2-indanol, for example, the hydroxyl group forms a hydrogen bond with the π-electron cloud of the adjacent benzene (B151609) ring (OH∙∙∙∙π) acs.org. Similarly, in cis-1,3-indanediol, both OH∙∙∙∙π and OH∙∙∙∙OH interactions have been identified as important stabilizing forces researchgate.net. For this compound, the hydroxyl group at the 5-position, being directly attached to the aromatic ring, is likely to participate in an OH∙∙∙∙π interaction, contributing to the stabilization of specific conformers. The presence of alkyl groups, like the methyl group, can also influence the strength of intramolecular hydrogen bonding in related acyclic systems rsc.org.

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms-In-Molecule (AIM) theory, provides a powerful framework for analyzing chemical bonding and molecular structure based on the topology of the electron density distribution researchgate.netwikipedia.orggla.ac.ukamercrystalassn.orgresearchgate.net. This theory identifies atoms as distinct basins in real space, separated by interatomic surfaces, and defines bonds through bond paths connecting nuclei. By analyzing the electron density and its Laplacian at critical points, AIM theory can characterize the nature and strength of interactions, including covalent bonds and hydrogen bonds researchgate.netwikipedia.orggla.ac.uk. Applying AIM analysis to this compound would allow for a detailed characterization of the OH∙∙∙∙π interaction, providing quantitative measures such as the electron density (ρ) and Laplacian (∇²ρ) at the bond critical point, thereby confirming and quantifying the strength of this interaction.

Spectroscopic Correlation with Theoretical Predictions

A critical aspect of computational chemistry is the validation of theoretical models against experimental spectroscopic data. Quantum chemical calculations, particularly DFT, are routinely used to predict spectroscopic properties such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts researchgate.netacs.orgresearchgate.netyoutube.com.

For this compound, theoretical predictions of IR frequencies can be correlated with experimental IR spectra to identify characteristic vibrational modes associated with functional groups (e.g., O-H stretching, C-H stretching, aromatic ring vibrations) and to confirm the presence and nature of intramolecular hydrogen bonding rsc.orgyoutube.commrcolechemistry.co.uk. Similarly, predicted ¹H and ¹³C NMR chemical shifts and coupling constants can be compared with experimental NMR spectra to confirm the proposed structure and to gain insights into the electronic environment of each atom, which is influenced by conformation and intermolecular interactions researchgate.netyoutube.comyoutube.comchemexper.com. Studies on other substituted indans have demonstrated excellent agreement between experimental and predicted vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra when considering conformational ensembles, highlighting the utility of these correlated studies researchgate.netacs.orgresearchgate.net.

Data Tables

The following table summarizes the types of computational and spectroscopic investigations typically applied to indanol structures and their relevance to understanding this compound. While specific numerical data for this compound were not found in the provided search snippets, the methods and types of findings are representative of studies on similar compounds.

SectionInvestigation TypeComputational MethodsSpectroscopic TechniquesKey Findings / ParametersRelevance to this compound
4.1.1Ground State GeometriesDFT (e.g., B3LYP, PBE), MP2(Indirectly via vibrational analysis)Optimized bond lengths, bond angles, dihedral angles, total energies.Determination of the most stable spatial arrangement of atoms in this compound.
4.1.2Conformational LandscapesDFT/MP2NMR, VCDRing puckering parameters (e.g., Cremer-Pople coordinates), torsional angles, relative conformer energies, populations.Identification of stable ring conformations and rotamers of the methyl group.
4.2.1Intramolecular InteractionsDFT/AIMIRHydrogen bond distances, bond critical point (BCP) properties (ρ, ∇²ρ), charge transfer.Characterization of potential OH···π interactions and their role in molecular stability.
4.2.2Electron Density TopologyAIM(N/A - theoretical)Bond paths, critical points (BCPs, ring critical points), atomic basins, charge distribution.Detailed understanding of bonding character and electronic structure.
4.3Spectroscopic CorrelationDFTIR, NMRPredicted vibrational frequencies, NMR chemical shifts, coupling constants.Validation of theoretical models against experimental data, aiding spectral interpretation.

Compound List

this compound

Vibrational Circular Dichroism (VCD) for Chiral Indanols and Substituted Indans

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules bruker.comnih.govacs.org. This difference in absorption, known as circular dichroism, is a direct consequence of a molecule's chirality and its specific three-dimensional structure. VCD is highly sensitive to stereochemistry, making it an invaluable tool for determining the absolute configuration of chiral compounds and for distinguishing between enantiomers bruker.comacs.orgnih.gov.

For chiral molecules like this compound, which possesses a chiral center at the C3 position due to the methyl substituent, VCD spectra can provide definitive information about its enantiomeric purity and absolute configuration. By comparing experimental VCD spectra with those calculated using quantum chemical methods (e.g., ab initio calculations), researchers can assign the absolute stereochemistry of the molecule acs.orgacs.orgnih.gov. The unique vibrational modes of each enantiomer interact differently with circularly polarized light, resulting in distinct VCD spectral patterns. While specific VCD data for this compound was not detailed in the provided snippets, the technique is well-established for probing the stereochemistry of chiral indanols and related substituted indanes acs.org.

Fluorescence Excitation Spectra for Conformer Distribution of Indanols

Conformational flexibility is a common characteristic of organic molecules, and indanols are no exception. The five-membered ring in the indane system can undergo puckering motions, and substituents like the hydroxyl and methyl groups can adopt various orientations, leading to multiple low-energy conformers. Fluorescence excitation spectroscopy, often performed in conjunction with computational modeling, is a powerful method for identifying and quantifying these conformers in the electronic ground and excited states nih.govacs.orgaip.orgmpg.de.

Studies on related indanols, such as 2-indanol and 1-indanol (B147123), have demonstrated the utility of this technique. For instance, research on 2-indanol revealed the presence of four distinct conformers, with their relative populations determined at a specific temperature (90°C) through analysis of fluorescence excitation spectra nih.govacs.org. Computational studies, such as MP2 calculations, were used to predict vibrational frequencies and aid in the assignment of these conformers nih.govacs.org. Similarly, studies on (±)-indan-1-ol identified three low-energy conformers using laser-induced fluorescence excitation spectra, with computational methods assisting in the assignment of ground-state vibrational modes aip.org. The spectral intensities obtained from these experiments provide quantitative data on the distribution of these conformers.

CompoundTemperature (°C)Conformer 1 (%)Conformer 2 (%)Conformer 3 (%)Conformer 4 (%)
2-Indanol90821153
2-Indanol90 (Calculated)701398

Table 1: Conformer distribution of 2-Indanol at 90°C based on experimental and calculated fluorescence excitation spectra nih.govacs.org.

These findings highlight how fluorescence excitation spectra can map the conformational landscape of indanols, providing crucial data for understanding their behavior in different environments.

NMR Spectroscopy for Structural Elucidation and Stereochemical Analysis of Indanol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing unparalleled detail for structural elucidation and stereochemical analysis solubilityofthings.comresearchgate.net. For indanol derivatives, NMR provides information on atomic connectivity, the chemical environment of nuclei, and through advanced techniques, the spatial proximity of atoms.

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling). Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish correlations between protons and carbons, aiding in the assembly of the molecular framework solubilityofthings.com.

For stereochemical analysis, NMR plays a crucial role. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, helping to determine the relative stereochemistry of substituents. Furthermore, the use of chiral shift reagents or chiral derivatizing agents in NMR can differentiate between enantiomers, allowing for the determination of enantiomeric excess researchgate.net. Residual dipolar couplings (RDCs) and residual chemical shift anisotropy (RCSA) measured in liquid crystalline media can also provide precise structural and stereochemical information, including absolute configuration when combined with computational methods leibniz-fmp.de.

Strategic Utility of 3 Methylindan 5 Ol and Its Indanol Analogs in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The inherent structure of indanol derivatives makes them highly valuable as intermediates in multi-step synthetic pathways. Their fused ring system provides a rigid and predictable three-dimensional geometry, which is an essential characteristic for constructing elaborate molecular targets.

Application in the Construction of Bioactive Scaffolds

Bioactive scaffolds are core molecular frameworks that can be decorated with various functional groups to create a library of compounds for biological screening. The indanol structure is frequently found at the core of molecules with significant pharmacological properties. Its utility in this area is twofold: the rigid structure helps to orient appended functional groups in a precise spatial arrangement for optimal interaction with biological targets like enzymes or receptors, and the scaffold itself can be a key part of the pharmacophore. For instance, the development of porous, 3D-printed scaffolds for bone regeneration highlights the importance of the core structure in providing a framework for biological activity. nih.govmdpi.com By modifying the indanol core, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a compound series to optimize potency, selectivity, and pharmacokinetic properties.

Chiral Indanols as Catalysts and Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological effects. uwindsor.ca Chiral indanols and their derivatives have proven to be powerful tools for controlling stereochemical outcomes. mdpi.comfrontiersin.org

Use in Enantioselective Reductions of Carbonyl Compounds

The conversion of prochiral ketones into chiral alcohols is a fundamental transformation in organic synthesis. libretexts.org Chiral indanols are instrumental in achieving high levels of enantioselectivity in these reactions. They are often used to modify stoichiometric reducing agents like lithium aluminium hydride (LAH) or as ligands in transition-metal-catalyzed hydrogenations. wikipedia.orguwindsor.ca

When a chiral indanol is used to modify a hydride reagent, it forms a chiral complex that delivers a hydride ion to one face of the carbonyl group preferentially over the other. This facial selectivity is governed by the steric and electronic properties of the chiral environment created by the indanol ligand. One notable example is the use of ligands derived from 1,1'-bi-2-naphthol (B31242) (BINOL), which possesses axial chirality and is highly effective in such reductions. uwindsor.ca The mechanism involves the formation of a diastereomeric transition state, and the difference in activation energy between the two possible transition states determines the enantiomeric excess of the product alcohol.

Table 1: Examples of Chiral Ligands in Enantioselective Ketone Reduction

Catalyst/Reagent Class Chiral Component Example Typical Reductant
Modified Hydride Reagents BINAL-H (from BINOL and LAH) LiAlH₄
Oxazaborolidine Catalysts Corey-Bakshi-Shibata (CBS) catalyst Borane (BH₃)

Diastereoselective Alkylation and Reduction Processes

Beyond catalysis, chiral indanols can be employed as chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. uwindsor.ca After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In diastereoselective alkylation, an achiral substrate is first covalently attached to a chiral indanol-derived auxiliary. researchgate.netrsc.org The resulting molecule exists as a single diastereomer. The bulky and conformationally rigid auxiliary then shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This process leads to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary releases the chiral product. This method is highly reliable and allows for the predictable synthesis of a specific enantiomer. researchgate.net

Table 2: General Scheme for Chiral Auxiliary-Mediated Alkylation

Step Process Description
1. Attachment Formation of Chiral Substrate An achiral carboxylic acid derivative is coupled with a chiral indanol-derived auxiliary.
2. Deprotonation Enolate Formation A strong base removes a proton to form a chiral enolate.
3. Alkylation Diastereoselective C-C Bond Formation The chiral auxiliary blocks one face of the enolate, directing the alkylating agent to the opposite face.

Development of Novel Indanol-Derived Synthons

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The development of novel, practical synthons from readily available starting materials is a continuous goal in organic synthesis. 3-Methylindan-5-ol and its analogs are excellent platforms for creating new synthons. nih.govrsc.org

By applying a range of chemical transformations to the indanol core, researchers can generate a variety of functionalized building blocks. mdpi.comnih.gov For example, the hydroxyl group can be converted into other functionalities like amines, halides, or ethers, while the aromatic ring can undergo electrophilic substitution to introduce nitro, halogen, or acyl groups. The methyl group can also be functionalized. These new indanol-derived synthons can then be used in a wider array of coupling reactions and synthetic strategies, expanding the chemical space accessible from the indanol scaffold. jmchemsci.commdpi.com The creation of these novel intermediates is crucial for synthesizing next-generation pharmaceuticals and advanced materials.

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